6-tert-Butyl-1-oxaspiro[2.5]octane
Description
Overview of Spirocyclic Systems in Organic Chemistry
Spiro compounds are a unique class of organic molecules characterized by having at least two rings connected by a single, common atom, known as the spiro atom. wikipedia.orge-bookshelf.de This structural feature distinguishes them from other bicyclic systems. wikipedia.org The spiro atom, typically a carbon atom, is tetrahedral, which imparts a well-defined and rigid three-dimensional spatial arrangement to the molecule. e-bookshelf.deacs.org This distinct 3D architecture is a source of significant interest in various fields of chemistry. e-bookshelf.de
Spirocyclic systems are found in a wide array of natural products, including lactones, lactams, and oxindoles. e-bookshelf.de Their inherent structural rigidity and specific spatial orientation allow them to bind effectively to enzymes and other biological receptors. acs.org Consequently, spiro compounds often exhibit notable pharmacological properties and have applications in medicinal chemistry and materials science. e-bookshelf.deacs.org The synthesis of these complex structures, particularly the creation of the quaternary spiro center in an asymmetric fashion, remains a demanding task for synthetic organic chemists. e-bookshelf.decambridgescholars.com
The nomenclature of spiro compounds follows specific rules, using the prefix "spiro" followed by brackets containing the number of atoms in each ring, excluding the spiro atom, listed in increasing order. ucalgary.ca
Significance of Oxirane Moieties in Advanced Organic Chemistry
The oxirane, or epoxide, is a three-membered cyclic ether that serves as a pivotal functional group in modern organic synthesis. fiveable.meresearchgate.net The defining feature of the oxirane ring is its significant angle strain, which makes it considerably more reactive than acyclic ethers. fiveable.memasterorganicchemistry.com This inherent reactivity makes epoxides susceptible to ring-opening reactions initiated by a wide variety of nucleophiles under both acidic and basic conditions. fiveable.memasterorganicchemistry.comnbinno.com
This susceptibility to nucleophilic attack is precisely what makes oxiranes such versatile synthetic intermediates. fiveable.me The ring-opening process allows for the stereospecific introduction of two functional groups, making it a powerful tool for constructing complex molecular architectures. researchgate.netnbinno.com Epoxides are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. researchgate.netnbinno.com Many biologically relevant molecules, including natural products like epothilones, contain an oxirane ring, highlighting its importance in medicinal chemistry. researchgate.net The conversion of alkenes into epoxides is a fundamental transformation in organic chemistry, often achieved using peroxyacids. masterorganicchemistry.comresearchgate.net
Structural Peculiarities of the 1-Oxaspiro[2.5]octane Scaffold
The 1-oxaspiro[2.5]octane scaffold is a bicyclic system featuring a cyclohexane (B81311) ring fused to an oxirane (epoxide) ring through a common spiro carbon atom. smolecule.com The parent compound has the molecular formula C₇H₁₂O. smolecule.comnih.gov This fusion creates a rigid three-dimensional structure that significantly influences the molecule's conformational behavior and chemical reactivity. smolecule.com
The conformational dynamics of the 1-oxaspiro[2.5]octane system are primarily dictated by the chair-boat interconversions of the six-membered cyclohexane ring, while the three-membered epoxide ring remains rigid. smolecule.com In substituted derivatives, the epoxide's oxygen atom often adopts a pseudoaxial orientation relative to the cyclohexane ring. nih.gov This specific structural arrangement is a key feature in several biologically active natural products, such as fumagillin (B1674178) and ovalicin, which are known for their anti-angiogenic properties. nih.gov The unique structure of the 1-oxaspiro[2.5]octane moiety allows for selective functionalization, making it a valuable building block for more complex molecules. smolecule.com
Contextualizing 6-tert-Butyl-1-oxaspiro[2.5]octane within Spiro-Epoxide Research
This compound (CAS No. 2815-45-4) is a specific derivative of the 1-oxaspiro[2.5]octane scaffold. chemicalbook.com Its molecular formula is C₁₁H₂₀O, and it has a molecular weight of 168.28 g/mol . chemicalbook.comchemshuttle.com
The defining feature of this molecule is the presence of a tert-butyl group at the 6-position of the cyclohexane ring. In cyclohexane chemistry, the bulky tert-butyl group acts as a "conformational lock," strongly favoring an equatorial position to minimize steric strain. This effectively prevents the ring from flipping between chair conformations.
By locking the conformation of the cyclohexane ring, the tert-butyl group provides a rigid framework that allows researchers to study the stereochemical and electronic effects on the reactivity of the adjacent spiro-epoxide. The fixed orientation of the ring influences the trajectory of nucleophilic attack on the epoxide carbons, providing a model system for investigating the regioselectivity and stereoselectivity of epoxide ring-opening reactions. While specific research on this compound is not extensively documented in readily available literature, its synthesis would likely proceed via the epoxidation of 4-tert-butylmethylenecyclohexane or through the Corey-Chaykovsky reaction of 4-tert-butylcyclohexanone with a sulfur ylide, a common method for preparing such spiro-epoxides. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-1-oxaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-10(2,3)9-4-6-11(7-5-9)8-12-11/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVKBMPEWYZOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182420 | |
| Record name | 4-tert-Butylcyclohexylidene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2815-45-4 | |
| Record name | 4-tert-Butylcyclohexylidene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2815-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylcyclohexylidene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-TERT-BUTYLCYCLOHEXYLIDENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1HX3MQ5KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Methodologies for 6 Tert Butyl 1 Oxaspiro 2.5 Octane and Derivatives
Direct Epoxidation Routes to Spiro[2.5]octane Systems
One of the most straightforward approaches to the 1-oxaspiro[2.5]octane system involves the direct epoxidation of a pre-existing methylenecyclohexane (B74748) precursor or the conversion of a cyclohexanone (B45756) derivative.
A well-established method for synthesizing the 1-oxaspiro[2.5]octane system is through the reaction of a corresponding cyclohexanone with a sulfur ylide, such as dimethylsulfoxonium methylide. This process, known as the Corey-Chaykovsky reaction, is a reliable way to form the exocyclic epoxide ring. nih.govgoogle.com For instance, the synthesis of 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane begins with the corresponding substituted cyclohexanone. nih.gov The reaction typically yields the epoxide where the newly introduced oxygen atom assumes a pseudo-axial orientation. nih.gov Similarly, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane is prepared from 2,2,3,6-tetramethyl-1-cyclohexanone using dimethylsulfonium methylide. google.com
The demand for enantiomerically pure spiro-epoxides has driven the development of organocatalytic methods that can control the stereochemistry of the epoxidation step. Chiral organocatalysts offer a powerful alternative to metal-based systems for achieving high levels of stereoselectivity. rsc.org
A notable example is the diastereodivergent and enantioselective epoxidation of unsaturated pyrazolones to form spiroepoxides. nih.gov This reaction utilizes chiral amine-thiourea catalysts to control the formation of either trans- or cis-spiroepoxides with good yields and high enantioselectivity. nih.gov The choice of catalyst dictates the stereochemical outcome of the ring-closure step in this Weitz-Scheffer type epoxidation. nih.gov Another successful organocatalytic system involves the use of a commercially available diaryl L-prolinol for the epoxidation of trans-2-aroyl-3-arylacrylonitriles, which produces diversely functionalized epoxides in excellent yields and with complete diastereoselectivity for the trans-isomer. nih.gov
Table 1: Organocatalytic Spiroepoxidation of Unsaturated Pyrazolones
| Catalyst | Substrate Type | Diastereomer | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|
| Chiral Amine-Thiourea A | β,β'-disubstituted | trans | Good | High |
| Chiral Amine-Thiourea B | β,β'-disubstituted | cis | Good | Excellent |
| Diaryl L-Prolinol | 2-Aroyl-3-arylacrylonitrile | trans | up to 99 | up to 84 |
Data sourced from references nih.govnih.gov.
Peroxides are common oxidants used in epoxidation reactions. Among them, tert-butyl hydroperoxide (TBHP) is frequently employed due to its availability and effectiveness. chemicalbook.comorganic-chemistry.org In many organocatalytic epoxidation systems, TBHP serves as the terminal oxidant. nih.gov For example, the enantioselective epoxidation of unsaturated pyrazolones and trans-2-aroyl-3-arylacrylonitriles is successfully achieved using a combination of a chiral organocatalyst and TBHP. nih.govnih.gov The TBHP provides the oxygen atom for the newly formed epoxide ring under the direction of the catalyst. nih.gov
Spiroannulation and Cyclization Strategies
Spiroannulation and cyclization strategies represent more convergent approaches where the spirocyclic system is constructed through ring-forming reactions. These methods can be particularly powerful for accessing complex spiro-fused architectures.
A sophisticated strategy for forming spiro-epoxides involves the oxidative dearomatization of phenolic precursors. researchgate.net This method allows for a direct and catalytic oxidative spiroepoxidation of phenols and naphthols. The reaction is believed to proceed through the in situ generation of ortho-quinone methide (o-QM) intermediates, followed by a conjugate addition of a nucleophilic oxidant like hydrogen peroxide. researchgate.net This approach has been shown to be chemoselective for the spiroepoxidation of various 1- and 2-naphthols. researchgate.net The stereochemistry of the resulting epoxide can be influenced by substituents on the phenolic precursor; for instance, 1-naphthols with secondary alkyl groups at the benzylic position yield trans-epoxides exclusively. researchgate.net
Table 2: Oxidative Spiroannulation of Naphthol Precursors
| Substrate | Oxidant | Product | Yield (%) |
|---|---|---|---|
| 1-Naphthol derivative | Hydrogen Peroxide | trans-Spiro-epoxide | High |
| 2,4-Dialkyl-1-naphthol | Hydrogen Peroxide | para-Spiro-epoxide | High |
| Phenol derivative | Sodium Hypochlorite | Spiro-epoxide | Moderate |
Data sourced from reference researchgate.net.
Nitro-spirocyclization offers a unique pathway to spirocyclic compounds incorporating a nitro group. A metal- and peroxide-free cascade reaction has been developed for the spirocyclization of biaryl ynones using tert-butyl nitrite (B80452) as the nitro source. researchgate.netnih.gov This method involves a 6-exo-trig radical cyclization that leads to the formation of NO₂-substituted spiro nih.govnih.govtrienones with good regioselectivity and in moderate to good yields. researchgate.netnih.gov The reaction tolerates a variety of functional groups and can be performed on a larger scale. The resulting nitro group can be further transformed, for example, into an amino group, highlighting the synthetic utility of this approach. researchgate.net
Table 3: Nitro-Spirocyclization of Biaryl Ynones
| Biaryl Ynone Substituent | Reagent | Product Type | Yield (%) |
|---|---|---|---|
| Unsubstituted | tert-Butyl Nitrite | NO₂-Spiro nih.govnih.govtrienone | Good |
| Electron-donating group | tert-Butyl Nitrite | NO₂-Spiro nih.govnih.govtrienone | Moderate to Good |
| Electron-withdrawing group | tert-Butyl Nitrite | NO₂-Spiro nih.govnih.govtrienone | Moderate |
Data sourced from reference researchgate.net.
Derivatization and Functional Group Transformations on the 1-Oxaspiro[2.5]octane Core
Once the 1-oxaspiro[2.5]octane core is synthesized, the epoxide ring itself serves as a versatile functional group for further derivatization. The ring-opening of the epoxide is a primary pathway for introducing new functionalities. jsynthchem.com
This ring-opening can be catalyzed by either acid or base and can proceed with a variety of nucleophiles, including alcohols, amines, and phenols, to yield 1,2-disubstituted products. jsynthchem.com For example, the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate leads to a syn-epoxide, which can then undergo chelation-controlled epoxide opening to furnish triol derivatives or a different spiro lactone. researchgate.net This highlights how the reactivity of the epoxide within the spiro system can be harnessed to build molecular complexity in a controlled manner. researchgate.net These transformations are crucial for elaborating the basic spiro-epoxide core into more complex target molecules. jsynthchem.com
Synthesis of Carboxylate Derivatives, e.g., Ethyl 1-Oxaspiro[2.5]octane-2-carboxylate
One common approach involves the reaction of a cyclohexanone precursor with a suitable reagent to form the epoxide ring. For the synthesis of the parent compound, ethyl 1-oxaspiro[2.5]octane-2-carboxylate, the reaction would likely proceed from cyclohexanone. The introduction of the ester functionality can be achieved through various means, including the Darzens condensation of a ketone with an α-halo ester.
General Synthetic Information for Ethyl 1-Oxaspiro[2.5]octane-2-carboxylate:
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₃ chemsynthesis.comchemspider.com |
| Molecular Weight | 184.235 g/mol chemsynthesis.com |
| CAS Number | 6975-17-3 chemsynthesis.comchemspider.com |
The synthesis of the 6-tert-butyl derivative would logically start from 4-tert-butylcyclohexanone. The bulky tert-butyl group at the 4-position of the cyclohexane (B81311) ring introduces significant steric hindrance, which can influence the stereochemical outcome of the epoxidation reaction.
Formation of Nitrile Derivatives, e.g., 6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile
The synthesis of nitrile derivatives, specifically this compound-2-carbonitrile, introduces a versatile cyano group that can be further elaborated into other functionalities. While detailed procedures for this exact compound are limited in public literature, analogous compounds such as 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile have been synthesized, and the routes can be adapted.
A general strategy involves the construction of the spirocyclic epoxide ring followed by the introduction of the nitrile group. This can be achieved through the cyclization of aldol (B89426) or halohydrin precursors derived from the corresponding cyclohexanone derivative. The nitrile group can be introduced via nucleophilic substitution or cyanation reactions.
For instance, the synthesis could start from 4-tert-butylcyclohexanone. A key step would be the formation of the spiro-epoxide, potentially through a Corey-Chaykovsky reaction using a sulfur ylide. Subsequent introduction of the nitrile group at the 2-position would yield the target compound.
Key Synthetic Steps for Analogous Nitrile Derivatives:
| Step | Description |
| Precursor | Starting with a substituted cyclohexanone, such as 4-tert-butylcyclohexanone. |
| Epoxidation | Formation of the spiro-epoxide ring, for example, via reaction with a sulfur ylide. |
| Cyanation | Introduction of the nitrile group at the 2-position of the oxaspiro[2.5]octane core. |
Introduction of Nitrogen-Containing Spiro-Oxaspiro[2.5]octane Systems
The incorporation of nitrogen into the spiro-oxaspiro[2.5]octane framework opens up avenues for the synthesis of novel scaffolds with potential applications in medicinal chemistry. One such example is tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. nih.govchemicalbook.com
The synthesis of these nitrogen-containing spirocycles can be achieved through various routes. One method involves the nucleophilic substitution reaction of a suitable precursor. For example, the reaction of 7-bromothieno[3,2-d]pyrimidin-4(3H)-one with tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in DMF with cesium carbonate as a base yields the corresponding substituted product.
Another general approach for synthesizing nitrogen-containing spirocycles involves the allylation of imines derived from cyclic ketones, followed by ring-closing metathesis (RCM). doi.org This method provides a concise route to highly functionalized spiro compounds. doi.org The synthesis of N-protected exo-spiro[oxirane-3,2′-tropanes] has also been reported through epoxidation or hydroxybromination/dehydrobromination of the corresponding alkenes. rsc.org
Synthetic Data for a Nitrogen-Containing Derivative:
| Compound | Molecular Formula | Molecular Weight |
| tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | C₁₁H₁₉NO₃ | 213.27 g/mol |
Synthetic Approaches for Related Spiro-Epoxides Bearing tert-Butyl Substituents
The synthesis of spiro-epoxides bearing tert-butyl substituents is a crucial aspect of accessing the target compound and its derivatives. The presence of a small spirocyclic ring, such as an epoxide, adjacent to a cyclohexane ring can significantly influence the conformational preference of substituents. chemrxiv.org
A common method for preparing 1-oxaspiro[2.5]heptane systems is the reaction of dimethylsulfoxonium methylide with a substituted cyclohexanone. nih.govresearchgate.net This reaction generally leads to the formation of the exocyclic epoxide with the oxygen atom in an axial orientation. nih.govresearchgate.net For example, the synthesis of 6-[4-(tert-butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane was achieved by reacting 4-{[4-(tert-butyldimethylsilyloxy)phenyl]}cyclohexanone with dimethylsulfoxonium methylide. nih.govresearchgate.net
The synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane has been accomplished by the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone followed by epoxidation. google.com The methylenation can be carried out using a Wittig reagent or dimethylsulfonium methylide under Corey-Chaykovsky conditions. google.com
Studies on spiro-epoxides with tert-butyl groups have shown that the anti-epoxide heavily favors the axial conformer. chemrxiv.org The synthesis of these compounds allows for the investigation of the conformational effects of small spirocyclic rings. chemrxiv.org
Stereochemical Aspects and Chiral Synthesis of 6 Tert Butyl 1 Oxaspiro 2.5 Octane Analogs
Enantioselective and Diastereoselective Synthetic Routes
The synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane analogs with defined stereochemistry is primarily achieved through the epoxidation of a precursor, 4-tert-butylcyclohexanone. The Johnson-Corey-Chaykovsky reaction is a widely employed method for this transformation, known for its diastereoselectivity. wikipedia.org This reaction involves the addition of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to the ketone. wikipedia.orgorganic-chemistry.org
The diastereoselectivity of the Corey-Chaykovsky reaction with 4-tert-butylcyclohexanone is a well-documented phenomenon. The bulky tert-butyl group locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. This conformational rigidity dictates the facial selectivity of the incoming sulfur ylide. The ylide preferentially attacks the carbonyl group from the axial face, leading to the predominant formation of the spiro-epoxide with the oxygen atom in the axial position. This stereochemical outcome is a result of minimizing steric hindrance during the approach of the nucleophilic ylide.
While the Corey-Chaykovsky reaction provides excellent diastereocontrol, achieving enantioselectivity requires the use of chiral reagents or catalysts. Enantioselective variations of this reaction have been developed using chiral sulfur ylides. organic-chemistry.org These chiral ylides can be generated from chiral sulfides, and their reaction with prochiral ketones like 4-tert-butylcyclohexanone can lead to the formation of one enantiomer of the spiro-epoxide in excess. The enantioselectivity is governed by the steric and electronic properties of the chiral auxiliary on the sulfur ylide, which directs the attack on one of the two enantiotopic faces of the carbonyl group.
Catalytic asymmetric Corey-Chaykovsky epoxidation of ketones has also been explored, utilizing chiral metal complexes to catalyze the reaction between the sulfur ylide and the ketone. mdpi.com For instance, heterobimetallic complexes have shown high enantioselectivity in the epoxidation of various methyl ketones. mdpi.com While specific applications to 4-tert-butylcyclohexanone are not extensively detailed in the provided literature, the principle of using a chiral catalyst to create an asymmetric environment around the reacting species is a key strategy for the enantioselective synthesis of this compound.
Table 1: Diastereoselectivity in the Corey-Chaykovsky Epoxidation of 4-tert-Butylcyclohexanone
| Ylide Reagent | Major Diastereomer | Stereochemical Rationale |
| Dimethylsulfonium methylide | axial-Epoxide | Preferential axial attack on the conformationally locked cyclohexanone (B45756) ring to avoid steric interactions with equatorial hydrogens. |
| Dimethyloxosulfonium methylide | axial-Epoxide | Similar to dimethylsulfonium methylide, axial attack is favored due to steric factors. |
Chiral Induction in Spiro-Epoxide Formation
Chiral induction in the formation of the spiro-epoxide ring of this compound analogs is the process of transferring chirality from a chiral source to the newly formed stereocenters of the epoxide. This can be achieved through several strategies, primarily involving the use of chiral reagents or catalysts during the epoxidation of 4-tert-butylcyclohexanone.
One of the primary methods for chiral induction is the use of a stoichiometric amount of a chiral sulfur ylide. organic-chemistry.org The chiral auxiliary attached to the sulfur atom creates a chiral environment that differentiates between the two prochiral faces of the ketone carbonyl group. The transition state leading to one enantiomer is energetically favored over the other, resulting in an enantiomeric excess of the product. The effectiveness of the chiral induction depends on the nature of the chiral auxiliary, the reaction conditions, and the substrate.
Catalytic methods for chiral induction offer a more atom-economical approach. In this scenario, a chiral catalyst, typically a metal complex with a chiral ligand, is used in substoichiometric amounts to generate the desired enantiomer. mdpi.commdpi.com The chiral catalyst interacts with the achiral ketone and the sulfur ylide, forming a transient chiral complex. Within this complex, the reaction proceeds through a lower energy pathway for the formation of one enantiomer. The catalyst is then regenerated and can participate in further catalytic cycles. The design of the chiral ligand is crucial for achieving high levels of enantioselectivity, as it must effectively control the spatial arrangement of the reactants in the transition state.
The principle of chiral induction in these systems relies on the creation of diastereomeric transition states. The interaction of the prochiral ketone with the chiral reagent or catalyst leads to two possible transition states, which are diastereomeric and therefore have different energies. The magnitude of the energy difference between these two transition states determines the enantiomeric excess of the product. Factors that influence this energy difference include steric repulsions, electronic interactions, and conformational constraints within the transition state assembly.
Analysis of Chiral Centers in Oxaspiro[2.5]octane Derivatives
The this compound molecule possesses two chiral centers: the spiro carbon atom (C3) and the carbon atom of the cyclohexane ring to which the tert-butyl group is attached (C6). The presence of these stereocenters gives rise to the possibility of diastereomers and enantiomers. The analysis and determination of the absolute and relative stereochemistry of these chiral centers are crucial for understanding the properties and reactivity of these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives. researchgate.net The chemical shifts and coupling constants of the protons and carbons in the cyclohexane and epoxide rings are sensitive to their spatial arrangement. researchgate.net For instance, the relative configuration of the epoxide ring (axial or equatorial) can be determined by analyzing the coupling constants between the protons on the epoxide ring and the adjacent protons on the cyclohexane ring. The conformationally rigid nature of the 6-tert-butyl substituted ring system simplifies the interpretation of NMR spectra, as it predominantly exists in a single chair conformation.
To determine the enantiomeric composition of a sample of a chiral oxaspiro[2.5]octane derivative, chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase are often employed. These methods separate the enantiomers based on their differential interactions with the chiral stationary phase, allowing for their quantification.
Furthermore, NMR spectroscopy in the presence of chiral solvating agents or chiral shift reagents can be used to determine the enantiomeric excess of a chiral sample. These chiral additives form transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals. The integration of the separated signals provides a measure of the relative amounts of the two enantiomers.
Table 2: Spectroscopic and Chromatographic Methods for Chiral Analysis
| Technique | Principle of Analysis | Information Obtained |
| NMR Spectroscopy | Analysis of chemical shifts and coupling constants. | Relative stereochemistry, conformational analysis. |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess, separation of enantiomers. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to signal separation. | Enantiomeric excess. |
Control of Stereochemistry in Ring Opening Reactions
The epoxide ring of this compound is susceptible to nucleophilic and acid-catalyzed ring-opening reactions. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism and the nature of the nucleophile and catalyst.
Under nucleophilic conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism. This involves the backside attack of the nucleophile on one of the carbon atoms of the epoxide ring, leading to an inversion of configuration at that center. In the case of this compound, the nucleophile can attack either the spiro carbon or the methylene (B1212753) carbon of the epoxide. The regioselectivity of the attack is influenced by steric and electronic factors. For the axial epoxide, steric hindrance from the cyclohexane ring would likely direct the nucleophile to attack the less hindered methylene carbon. This would result in the formation of a trans-diaxial product, where the nucleophile and the newly formed hydroxyl group are in a 1,2-diaxial arrangement on the cyclohexane ring.
Acid-catalyzed ring-opening of epoxides can proceed through either an SN1 or SN2-like mechanism, depending on the structure of the epoxide and the reaction conditions. In the presence of a strong acid, the epoxide oxygen is protonated, making the epoxide a better leaving group. If the reaction proceeds through an SN1-like mechanism, a carbocation intermediate is formed at the more substituted carbon (the spiro center), which can then be attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers. However, for a primary-tertiary epoxide like this compound, the reaction at the tertiary center is more likely to have significant SN1 character.
The stereochemical control in these ring-opening reactions is a key aspect of their synthetic utility, as it allows for the stereospecific introduction of new functional groups. The predictable nature of the SN2-mediated nucleophilic ring-opening, in particular, makes it a valuable tool for the synthesis of complex molecules with defined stereochemistry. The mechanism and stereochemistry of acid-catalyzed ring-opening can be more complex and may vary with the specific acid and solvent used.
Reactivity and Mechanistic Investigations of the Oxaspiro 2.5 Octane Epoxide Ring
Epoxide Ring Opening Reactions
Epoxides are versatile intermediates that undergo ring-opening reactions with a variety of reagents. nih.gov The reaction pathway is largely determined by the nature of the nucleophile and the presence or absence of a catalyst. transformationtutoring.com These reactions are fundamental in creating functionalized cyclohexyl derivatives from 6-tert-Butyl-1-oxaspiro[2.5]octane.
The reaction of this compound with nucleophiles can proceed via two main pathways, depending on the reaction conditions. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in a classic SN2 reaction. For this spiro-epoxide, this would be the methylene (B1212753) carbon (C2) of the oxirane ring.
In contrast, under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack occurs at the more substituted carbon (the spiro carbon, C3), which can better stabilize the developing positive charge. transformationtutoring.com This results in the formation of a tertiary alcohol. The stereochemistry of the product is typically trans, with the nucleophile and the hydroxyl group on opposite faces of the cyclohexane (B81311) ring. transformationtutoring.com
For example, the acid-catalyzed hydrolysis of this compound with aqueous acid (H₃O⁺) would be expected to yield trans-4-tert-butyl-1-(hydroxymethyl)cyclohexan-1-ol.
The reduction of epoxides provides a direct route to alcohols. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). transformationtutoring.com The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on the epoxide ring. Consistent with the behavior of strong nucleophiles under basic/neutral conditions, the hydride attacks the least substituted carbon of the epoxide. transformationtutoring.com
In the case of this compound, the hydride would attack the C2 position, leading to the formation of an intermediate alkoxide. Subsequent workup with a proton source furnishes the corresponding alcohol. The major product of this reaction is 4-tert-butyl-1-(hydroxymethyl)cyclohexan-1-ol.
Table 1: Products of Reductive Ring Opening of this compound
| Reagent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 4-tert-butyl-1-(hydroxymethyl)cyclohexan-1-ol |
Lewis acids are known to catalyze the rearrangement of epoxides to carbonyl compounds. researchgate.net The coordination of the Lewis acid to the epoxide oxygen weakens the C-O bonds and facilitates their cleavage. The specific product formed depends on the structure of the epoxide and the nature of the Lewis acid used.
For this compound, treatment with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can induce a rearrangement. The initial coordination of BF₃ to the epoxide oxygen is followed by the cleavage of the C-O bond at the more substituted spiro carbon, leading to a carbocationic intermediate. A subsequent 1,2-hydride shift or alkyl shift can occur to stabilize this intermediate, ultimately leading to the formation of a ketone or an aldehyde.
Rearrangement Reactions of Spiro-Epoxides
Spiro-epoxides, like this compound, can undergo unique rearrangement reactions, often driven by the release of ring strain and the formation of more stable carbocationic intermediates.
The House–Meinwald rearrangement is a synthetically useful reaction that converts epoxides into carbonyl compounds, often catalyzed by Lewis acids. nih.gov Depending on the substrate and reaction conditions, the rearrangement can proceed via different pathways, including hydride or alkyl group migration. nih.gov This rearrangement can lead to the formation of aldehydes or ketones. nih.govorganic-chemistry.org
When applied to a spiro-epoxide fused to a cyclohexane ring, like this compound, the House–Meinwald rearrangement can potentially lead to a ring-expanded product. The mechanism involves the cleavage of the C-O bond at the spiro center, generating a carbocation. Migration of one of the adjacent cyclohexyl C-C bonds to the carbocationic center would result in the formation of a cycloheptanone (B156872) derivative. This transformation provides a valuable method for accessing seven-membered ring systems from readily available cyclohexanone (B45756) precursors.
Table 2: Potential Products of House-Meinwald Rearrangement
| Starting Material | Catalyst | Potential Product |
| This compound | Lewis Acid (e.g., BF₃·OEt₂) | 4-tert-Butylcycloheptanone |
Influence of the tert-Butyl Substituent on Reaction Kinetics and Regioselectivity
The tert-butyl group at the C6 position of the cyclohexane ring exerts a significant steric influence on the reactivity of the spiro-epoxide. This bulky group can affect both the rate of reaction and the regioselectivity of the ring-opening.
In nucleophilic attacks, the tert-butyl group can sterically hinder the approach of the nucleophile to the spiro carbon (C3), further favoring attack at the less hindered methylene carbon (C2). This enhances the regioselectivity of reactions under basic or neutral conditions.
Elucidation of Reaction Mechanisms and Transition State Analysismasterorganicchemistry.com
The reactivity of the epoxide ring in this compound is dominated by ring-opening reactions initiated by nucleophiles, particularly under acidic conditions. The elucidation of the precise mechanism and the nature of the transition state is critical for understanding and predicting the outcome of such reactions. While specific, in-depth mechanistic studies on this compound are not extensively detailed in publicly available literature, a comprehensive understanding can be constructed from the well-established principles of acid-catalyzed epoxide ring-opening reactions. masterorganicchemistry.comstackexchange.comlibretexts.org
The reaction mechanism for the acid-catalyzed ring-opening of an asymmetrically substituted epoxide like this compound is best described as a hybrid of S_N_1 and S_N_2 pathways. stackexchange.comlibretexts.org The process is initiated by the protonation of the epoxide oxygen, which creates a good leaving group (an alcohol) and activates the epoxide ring towards nucleophilic attack. libretexts.orgyoutube.com
Following protonation, the carbon-oxygen bonds of the epoxide begin to weaken and break. libretexts.org Due to the substitution pattern of this compound, the two carbon atoms of the epoxide ring are non-equivalent: one is a spiro-carbon (tertiary) and the other is part of the cyclohexane ring (secondary). In the transition state, a partial positive charge develops on the carbon atom that can better stabilize it. stackexchange.com The tertiary spiro-carbon is more capable of stabilizing this developing positive charge through hyperconjugation and inductive effects compared to the secondary carbon. stackexchange.com
Consequently, the transition state has significant carbocation-like character at the more substituted carbon atom. stackexchange.com This increased electrophilicity at the tertiary spiro-center directs the nucleophilic attack to this position. libretexts.orgstackexchange.com The nucleophile attacks from the side opposite to the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack, a characteristic feature of S_N_2 reactions. libretexts.org However, the preference for the more substituted carbon is a hallmark of an S_N_1-like process. This mechanistic duality is a key feature of acid-catalyzed epoxide openings. stackexchange.comlibretexts.org
A More O'Ferrall-Jencks diagram can be used to visualize the spectrum of possible transition states between the ideal S_N_1 and S_N_2 mechanisms. For the acid-catalyzed ring-opening of epoxides, the pathway lies between these two extremes. stackexchange.com The exact position on this landscape depends on the specific reactants and conditions.
The regioselectivity of the nucleophilic attack is a critical aspect of the reaction mechanism. The general principles governing this selectivity in acid-catalyzed epoxide ring-opening are summarized in the table below.
| Position of Nucleophilic Attack | Relative Stability of Developing Positive Charge | Governing Factors | Predicted Outcome for this compound |
| More Substituted Carbon (Tertiary Spiro-carbon) | Higher | Electronic Effects (Carbocation Stability) | Favored |
| Less Substituted Carbon (Secondary Cyclohexane Carbon) | Lower | Steric Hindrance | Disfavored |
Table 1: General Principles of Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening
In the case of this compound, the nucleophile will preferentially attack the tertiary spiro-carbon atom. This is because the transition state leading to this product is lower in energy due to the greater stabilization of the partial positive charge at the more substituted position. stackexchange.comstackexchange.com
Advanced Applications in Chemical Synthesis and Materials Science
Role as Versatile Intermediates in Complex Organic Synthesis
The strained three-membered epoxide ring fused in a spirocyclic fashion to a cyclohexane (B81311) core makes the 1-oxaspiro[2.5]octane scaffold a powerful intermediate for organic synthesis. The epoxide serves as a latent electrophile, susceptible to ring-opening by a wide variety of nucleophiles, leading to densely functionalized cyclohexane derivatives with high stereochemical control.
The 1-oxaspiro[2.5]octane ring system is a key structural feature in several biologically active natural products. Its presence highlights the utility of this scaffold in constructing complex molecular architectures.
Fumagillin (B1674178) and Ovalicin Analogues : The 1-oxaspiro[2.5]heptane moiety, a close structural relative of the octane (B31449) system, is the cornerstone of the natural products fumagillin and ovalicin. researchgate.net These compounds are known for their potent anti-angiogenic properties. The synthesis of these molecules and their analogues often involves the creation of a spiro-epoxide intermediate, which is later elaborated. The reaction typically proceeds through the treatment of a substituted cyclohexanone (B45756) with a sulfonium (B1226848) ylide, such as that derived from trimethylsulfoxonium (B8643921) iodide, to form the exocyclic epoxide with a specific axial orientation. researchgate.netresearchgate.net The presence of the tert-butyl group on the 6-position of the cyclohexane ring in 6-tert-butyl-1-oxaspiro[2.5]octane would offer a synthetic handle to create novel analogues of these natural products, potentially modulating their biological activity and metabolic stability.
Terpenoid Synthesis : Epoxide ring-opening reactions are fundamental transformations in the synthesis of terpenoids. nih.gov A spiro-epoxide like this compound can serve as a precursor to complex terpenoid skeletons. For instance, Lewis acid-mediated opening of the epoxide can trigger rearrangements to form aldehydes or other functional groups, which are pivotal intermediates in the synthesis of cuparene-type sesquiterpenoids. nih.gov
Table 1: Natural Products Containing a Related Spiro-Epoxide Moiety
| Natural Product | Parent Moiety | Biological Activity | Source Organism |
|---|---|---|---|
| Fumagillin | 1-Oxaspiro[2.5]heptane | Anti-angiogenic | Aspergillus fumigatus |
The reactivity of the epoxide ring allows the 1-oxaspiro[2.5]octane scaffold to be a starting point for a multitude of other organic molecules. The regioselective and stereoselective opening of the epoxide is a key advantage. nih.gov
Synthesis of Functionalized Cyclohexanes : Nucleophilic attack on the epoxide carbon atoms can introduce a wide array of functional groups. This reaction is a cornerstone of modern organic synthesis. youtube.com For this compound, nucleophiles would attack one of the two epoxide carbons, leading to a 1,2-difunctionalized cyclohexane. The large tert-butyl group would likely direct the nucleophile to the less sterically hindered carbon, providing a high degree of regioselectivity.
Enzymatic Transformations : Research on related spiro-epoxides has demonstrated that enzymes, such as halohydrin dehalogenases, can catalyze the highly regioselective ring-opening. researchgate.net For example, these enzymes facilitate azidolysis (ring-opening with an azide (B81097) nucleophile) of spiro-epoxides containing five, six, and seven-membered rings. researchgate.net This biocatalytic approach offers a green and highly selective method to produce chiral functionalized cyclohexanes from precursors like this compound.
Precursors for Polyfunctional Benzenes : In specialized reactions, reagents that typically generate epoxides have been used in novel benzannulation (benzene ring formation) reactions. This points to the latent reactivity of the functional groups used to create the spiro-epoxide, expanding the range of possible products derived from its synthetic pathway. researchgate.net
Exploration in Polymer Chemistry and Functional Materials
Epoxides are a critical class of monomers for producing high-performance thermosetting polymers, commonly known as epoxy resins. The ability of spiro-epoxides and related spiro-orthoesters to undergo cationic ring-opening polymerization (CROP) makes them attractive candidates for developing advanced functional materials. rsc.orgacs.org
Cationic polymerization of epoxides is typically initiated by superacids, which can be generated photochemically from photo-acid generators (PAGs) like onium salts. rsc.orgdtic.mil This process, known as cationic curing, is fundamental to many industrial applications, including coatings, adhesives, and 3D printing.
Cationic Ring-Opening Polymerization (CROP) : While specific studies on this compound are not prevalent, the general mechanism for related epoxides involves protonation of the epoxide oxygen by an acid, followed by nucleophilic attack by another monomer unit. dtic.mil This process propagates, leading to the formation of a polyether chain. The spiro-nature of the monomer would result in a polymer with cyclohexane rings pendant to the main polyether backbone, influencing the polymer's physical properties.
Photopolymerization and 3D Printing : The light-induced cationic polymerization of spiro-monomers (like spiro-orthoesters) in conjunction with epoxides is utilized in advanced manufacturing techniques like stereolithography (SL). rsc.org This "Hot Lithography" process allows for the 3D printing of pure poly(ether-ester) networks with high precision and excellent surface finish. rsc.org A monomer like this compound could potentially be used in such formulations to tailor the properties of the final printed object.
The incorporation of bulky, rigid structures into a polymer backbone is a well-established strategy for enhancing its thermal and mechanical properties.
Increased Glass Transition Temperature (Tg) : The rigid cyclohexane ring and the bulky tert-butyl group of this compound would restrict the segmental motion of the resulting polymer chains. This increase in rigidity is expected to lead to a higher glass transition temperature (Tg), meaning the material would retain its solid, glassy properties at higher temperatures. researchgate.net
Improved Mechanical Properties : Epoxy resins are known for good mechanical properties and thermal stability. researchgate.net The addition of rigid fillers or the incorporation of rigid monomer units can enhance tensile strength and stiffness. The pendant substituted cyclohexane rings resulting from the polymerization of this compound would act as integrated reinforcing structures within the polymer matrix, potentially improving mechanical strength. However, achieving optimal properties requires careful control over the polymerization process, as poor curing can lead to brittle materials. dtic.milresearchgate.net
Table 2: Potential Impact of this compound in Polymer Formulations
| Property | Expected Influence of Monomer Structure | Rationale |
|---|---|---|
| Thermal Stability | Increase | The bulky tert-butyl group and rigid cyclohexane ring restrict chain motion, increasing the energy required for thermal degradation. rsc.org |
| Mechanical Strength | Potential Increase | The rigid spirocyclic structure can enhance the stiffness and tensile strength of the resulting polymer network. researchgate.net |
Development of Novel Molecular Architectures and Scaffolds
The term "spiro" refers to the single carbon atom shared by two rings, creating a unique, three-dimensional, and rigid structure. The synthesis and manipulation of spiro-compounds are of great interest for creating novel molecular frameworks for various applications in medicinal chemistry and materials science.
A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using NMR spectroscopy. nih.gov These studies show that the relative configuration and preferred conformations are directly influenced by substituents on the six-membered ring. This conformational locking is a key feature that can be exploited in the design of new molecules. The spiro-epoxide scaffold of this compound provides a rigid anchor point from which other chemical functionalities can be projected in well-defined spatial orientations, making it a valuable scaffold for designing complex molecular architectures.
Research on Biological Interactions and Pathways Purely Academic Focus on Molecular Mechanisms
Molecular Interactions with Enzymes and Receptors at a Biophysical Level
The biological activity of spiroepoxides is intrinsically linked to their three-dimensional structure and the orientation of the epoxide ring relative to the cyclohexane (B81311) chair conformations. Research has primarily focused on their interactions with epoxide hydrolases, enzymes responsible for the detoxification of epoxides.
The 1-oxaspiro[2.5]octane framework is a recurring motif in numerous biologically active compounds. nih.gov The stereochemistry of these molecules is a critical determinant of their biological effects, with O-axial C3 epimers often being the more biologically potent form. nih.gov
Studies on the enzymatic hydrolysis of various 1-oxaspiro[2.5]octanes by yeast epoxide hydrolase (YEH) from Rhodotorula glutinis have consistently shown a preference for the O-axial epimers, which are hydrolyzed at a faster rate than their O-equatorial counterparts. nih.govnih.gov This stereochemical preference is significantly influenced by the substitution pattern on the cyclohexane ring. nih.govnih.gov For instance, the presence of methyl groups on the cyclohexane ring can alter the reaction rate and enantioselectivity of the hydrolysis. nih.gov Placement of substituents near the spiro-epoxide carbon tends to decrease the reaction rate while enhancing enantioselectivity. nih.gov The most significant enantioselectivity (E > 100) was observed in the YEH-catalyzed kinetic resolutions of 4-methyl 1-oxaspiro[2.5]octane epimers. nih.gov
These findings underscore the ability of YEH to effectively participate in the enzymatic detoxification of spiroepoxides by preferentially hydrolyzing the more biologically active O-axial epimers. nih.gov
While specific research on the modulation of metabolic pathways by 6-tert-Butyl-1-oxaspiro[2.5]octane is not extensively documented in publicly available literature, the broader class of spiro compounds is known to influence various metabolic routes. For instance, the inhibition of soluble epoxide hydrolase (sEH) by certain compounds can prevent the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory properties. nih.govmdpi.com This inhibition, therefore, modulates the arachidonic acid metabolic pathway. nih.govnih.gov The metabolism of spiro-oxetanes by microsomal epoxide hydrolase in human liver microsomes has also been reported, suggesting a role for these enzymes in the biotransformation of such compounds. nih.gov However, direct evidence linking this compound to the modulation of specific metabolic pathways requires further investigation.
Studies on the Influence of 1-Oxaspiro[2.5]octane Derivatives on Cellular Functions
The influence of 1-oxaspiro[2.5]octane derivatives on cellular functions is an area of active research, though specific data for the 6-tert-butyl derivative is limited. The interaction with enzymes like epoxide hydrolases implies a role in cellular detoxification processes. nih.gov
Currently, there is a lack of specific studies in the public domain detailing the modulation of gene expression by this compound. However, it is plausible that interactions with cellular components could lead to downstream effects on gene expression. For example, changes in the concentrations of signaling molecules due to enzyme inhibition by a spiro compound could trigger signaling cascades that alter the transcription of specific genes. nih.gov Studies on human hepatocytes have shown that gene expression is profoundly affected by the culturing environment, which is a critical consideration for in vitro studies aiming to elucidate the effects of chemical compounds on gene expression. nih.govresearchgate.net
Strategies for Understanding Structure-Activity Relationships via Biophysical and Biochemical Assays
Understanding the structure-activity relationship (SAR) is crucial for the development of potent and selective enzyme inhibitors. For 1-oxaspiro[2.5]octane derivatives, SAR studies have primarily focused on their interaction with epoxide hydrolases. nih.govnih.gov
Key determinants of activity that have been identified include:
Stereochemistry of the Epoxide: As mentioned, the axial or equatorial orientation of the epoxide ring is a major factor influencing the rate of enzymatic hydrolysis. nih.govnih.gov
Substitution on the Cyclohexane Ring: The position and nature of substituents on the cyclohexane ring affect both the rate of reaction and the enantioselectivity of the enzymatic transformation. nih.gov For example, YEH exhibits a preference for methyl groups located on the Re side of the ring. nih.gov
Biochemical assays, such as kinetic resolution studies, are instrumental in determining these relationships. nih.gov These assays typically involve incubating the spiro-epoxide with the enzyme and monitoring the rate of hydrolysis, often using chromatographic techniques to separate and quantify the substrate and product.
Computational Modeling of Molecular Docking and Binding Energetics
Computational methods are increasingly valuable tools for predicting and understanding the interactions between small molecules and biological targets. Molecular dynamics simulations have been employed to perform conformational analyses of methyl-substituted 1-oxaspiro[2.5]octanes. rsc.org These studies have identified multiple conformers, with chair-like structures having a pseudo-axial epoxide oxygen atom being less strained. rsc.org
Future Research Directions and Outlook for 6 Tert Butyl 1 Oxaspiro 2.5 Octane Chemistry
Development of Novel Stereoselective Synthetic Methodologies
The controlled synthesis of specific stereoisomers of 6-tert-butyl-1-oxaspiro[2.5]octane is paramount for exploring its full potential. Future research will likely focus on developing novel and efficient stereoselective synthetic routes. The logical precursor, 4-tert-butylcyclohexanone, provides a readily available starting material for such endeavors.
A primary area of investigation will be the adaptation of existing epoxidation methods to achieve high levels of stereocontrol. The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert ketones to epoxides, is a promising avenue. wikipedia.org Research into the use of chiral sulfur ylides in this reaction could lead to the asymmetric synthesis of this compound. The development of catalytic asymmetric versions of this reaction, perhaps employing novel chiral ligands with metal catalysts, would be a significant advancement. organic-chemistry.orgorganic-chemistry.org
Another key direction will be the stereoselective epoxidation of the exocyclic methylene (B1212753) olefin, 4-tert-butylmethylenecyclohexane, which can be synthesized from 4-tert-butylcyclohexanone. This approach opens the door to a variety of asymmetric epoxidation techniques, including those catalyzed by chiral transition metal complexes or organocatalysts. The influence of the bulky tert-butyl group on the facial selectivity of the epoxidation will be a critical aspect to study and optimize.
The table below summarizes potential stereoselective synthetic strategies that warrant further investigation.
| Synthetic Strategy | Precursor | Key Reagents/Catalysts | Potential Advantages |
| Asymmetric Johnson-Corey-Chaykovsky Reaction | 4-tert-Butylcyclohexanone | Chiral sulfur ylides, chiral catalysts | Direct conversion from ketone, potential for high enantioselectivity |
| Catalytic Asymmetric Epoxidation | 4-tert-Butylmethylenecyclohexane | Chiral transition metal complexes (e.g., Jacobsen's, Sharpless), organocatalysts | Well-established methodologies, tunable catalyst systems |
| Substrate-Controlled Diastereoselective Epoxidation | Chiral derivatives of 4-tert-butylcyclohexanone | Standard epoxidizing agents (e.g., m-CPBA) | Utilization of existing chirality to direct epoxidation |
Exploration of Unprecedented Reactivity Patterns
The inherent ring strain of the epoxide moiety makes this compound a substrate ripe for a variety of chemical transformations. researchgate.net The sterically bulky tert-butyl group is expected to exert significant control over the regioselectivity and stereoselectivity of these reactions, potentially leading to unprecedented reactivity.
Future research should systematically investigate the ring-opening reactions of this spiro-epoxide under both acidic and basic conditions. libretexts.orgmasterorganicchemistry.com Under acidic conditions, the reaction is likely to proceed through a carbocation-like intermediate, and the tert-butyl group will influence the stability and subsequent rearrangement of this intermediate. This could lead to selective formation of interesting rearranged products, such as those resulting from a Meinwald rearrangement. acs.org
Nucleophilic ring-opening reactions are also of great interest. The steric hindrance imposed by the tert-butyl group will likely direct nucleophilic attack to the less hindered carbon of the epoxide. A systematic study with a wide range of nucleophiles (e.g., organometallics, amines, thiols, azides) will be crucial to map out the synthetic utility of this compound as a building block. The regio- and stereochemical outcomes of these reactions will provide valuable insights into the interplay of steric and electronic effects. nih.govrsc.org
Advanced Computational Modeling for Predictive Studies
Computational chemistry offers a powerful tool to complement and guide experimental studies on this compound. Future research in this area will focus on building accurate computational models to predict the compound's structure, stability, and reactivity.
A thorough conformational analysis using methods such as molecular dynamics simulations will be essential to understand the preferred conformations of the cyclohexane (B81311) ring and the relative orientation of the tert-butyl and epoxide groups. This information is critical for predicting the stereochemical outcomes of reactions.
Density Functional Theory (DFT) calculations will be invaluable for investigating the transition states of various reactions, such as the ring-opening with different nucleophiles or acid-catalyzed rearrangements. acs.org These calculations can provide detailed mechanistic insights and help to explain experimentally observed reactivity and selectivity. By modeling the energy barriers for different reaction pathways, it will be possible to predict the most likely products, thereby guiding the design of new synthetic transformations.
Design of Next-Generation Functional Materials Utilizing the Spiro-Epoxide Scaffold
The unique three-dimensional structure of this compound makes it an attractive monomer for the synthesis of novel polymers and functional materials. The epoxide ring is a versatile functional group for polymerization.
A key area of future research will be the ring-opening polymerization (ROP) of this compound. researchgate.net Both cationic and anionic ROP methods could be explored to produce polyethers with unique architectures. The bulky tert-butyl groups along the polymer backbone would significantly impact the material's properties, potentially leading to polymers with high thermal stability, specific solubility characteristics, or interesting morphological properties. The polymerization of spiro-compounds can also lead to materials with low shrinkage during polymerization, a desirable property in many applications. rsc.orgacs.org
Furthermore, this compound can be used as a building block in the synthesis of more complex macromolecular structures, such as dendrimers or cross-linked networks. The bifunctional nature of the diol products resulting from the ring-opening of the epoxide provides a handle for further chemical modifications and polymerizations, for instance, to form polyesters. wikipedia.org
Deepening the Understanding of Molecular-Level Biological Interactions
Spiro-epoxide motifs are present in a number of biologically active natural products, highlighting their potential as pharmacophores. mdpi.comresearchgate.netnih.gov The rigid, three-dimensional structure of this compound makes it an interesting scaffold for drug discovery. researchgate.netenamine.net
Future research should focus on the synthesis of stereochemically pure isomers of this compound and its derivatives for biological screening. A particular area of interest could be its potential as an inhibitor of enzymes that interact with epoxides, such as epoxide hydrolases. nih.gov The tert-butyl group could play a crucial role in modulating the binding affinity and selectivity for specific protein targets.
Molecular docking studies could be employed to predict the binding of this compound to the active sites of various enzymes. These computational studies can help to identify potential biological targets and guide the design of new derivatives with enhanced biological activity. A deeper understanding of the molecular-level interactions between this spiro-epoxide and biological macromolecules will be essential for unlocking its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-tert-Butyl-1-oxaspiro[2.5]octane, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving tert-butyl-substituted precursors under controlled conditions. For example, analogous spiro compounds like 1-oxa-2-azaspiro[2.5]octane have been synthesized using microreaction systems to enhance efficiency and safety . Key parameters include temperature (optimized between 60–80°C), solvent polarity (e.g., THF or DCM), and catalyst selection (e.g., Lewis acids). Yield optimization may require iterative testing of stoichiometric ratios and reaction times, with purification via column chromatography or recrystallization .
Q. How is this compound characterized using spectroscopic methods, and what are the expected spectral signatures?
- Methodological Answer : Characterization typically involves:
- NMR : NMR should show distinct signals for the tert-butyl group (δ ~1.2 ppm, singlet) and spiro-oxygen-proximal protons (δ ~3.5–4.5 ppm, multiplet). NMR will display signals for the spiro carbon (δ ~90–100 ppm) and carbonyl carbons (if present) .
- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak matching the theoretical mass (C _{20}O, exact mass calculated via tools like ChemDraw).
- IR : A strong absorption band near 1100 cm corresponds to the ether (C-O-C) stretch .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from conformational isomerism or impurities. Strategies include:
- Repeated Purification : Ensure compound purity via multiple chromatographic runs or alternative solvents.
- Advanced Techniques : X-ray crystallography can unambiguously confirm molecular structure, while 2D NMR (e.g., COSY, HSQC) clarifies proton-carbon correlations .
- Comparative Analysis : Cross-reference with literature data for analogous spiro compounds and validate using computational tools (e.g., DFT simulations for predicted NMR shifts) .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic and steric effects influencing reactivity. For example:
- Reaction Pathways : Simulate intermediates in ring-opening reactions (e.g., acid-catalyzed hydrolysis) to identify transition states and activation energies.
- Steric Maps : Visualize tert-butyl group steric hindrance using molecular docking software to predict regioselectivity in substitution reactions .
- Validation : Compare computational results with experimental kinetics (e.g., rate constants measured via UV-Vis spectroscopy) to refine models .
Q. What experimental design principles ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Control Variables : Strictly document reaction conditions (temperature, humidity, solvent batch) and use internal standards (e.g., deuterated solvents for NMR).
- Statistical Rigor : Perform triplicate experiments and report mean ± standard deviation for yields/purity. Use ANOVA to assess significance of parameter changes .
- Open Data : Share raw spectral files and crystallographic data in supplementary materials to enable peer validation .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting data from kinetic studies of this compound’s degradation?
- Methodological Answer :
- Triangulation : Cross-validate kinetic data using multiple techniques (e.g., HPLC for concentration vs. IR for functional group loss) .
- Error Analysis : Identify systematic errors (e.g., instrument calibration drift) versus random errors via control experiments.
- Model Fitting : Compare first-order vs. second-order kinetic models using regression analysis (R) and Akaike Information Criterion (AIC) .
Q. What methodologies integrate this compound into supramolecular chemistry studies?
- Methodological Answer :
- Host-Guest Complexation : Use NMR titration to measure binding constants with macrocyclic hosts (e.g., cucurbiturils). Monitor chemical shift changes in the tert-butyl protons .
- Crystallography : Co-crystallize the compound with host molecules to study spatial arrangement and non-covalent interactions .
- Thermodynamic Analysis : Isothermal Titration Calorimetry (ITC) quantifies enthalpy/entropy contributions to complex stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
